![molecular formula C11H11F3O2 B1472595 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone CAS No. 1476027-18-5](/img/structure/B1472595.png)
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone
Overview
Description
“1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone” is a compound related to Lansoprazole . Lansoprazole is a widely used proton pump inhibitor for the treatment of acid-related gastric diseases .
Molecular Structure Analysis
The molecular formula of “1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone” is C16H14F3N3OS . Further structural analysis is not available in the search results.Physical And Chemical Properties Analysis
The compound has a melting point of 149-150°C, a predicted boiling point of 494.9±55.0 °C, and a density of 1.41. It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Corrosion Inhibition
A compound closely related to 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone, namely 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), has been synthesized and characterized for its application as a new corrosion inhibitor for mild steel in corrosive environments. The inhibition efficiency of MPTE increases with concentration and exhibits promising results in hydrochloric acid medium, reaching an inhibition efficiency of 95.10% at a concentration of 0.5 mM and 303 K. This application is significant for industrial settings where metal corrosion is a concern, showcasing the potential of phenyl-ethanone derivatives in materials protection (Jawad et al., 2020).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 safety symbol, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
1-[3-methyl-4-(2,2,2-trifluoroethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7-5-9(8(2)15)3-4-10(7)16-6-11(12,13)14/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFOLQQDGOQEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



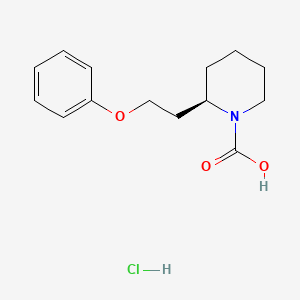
![1-(2,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472513.png)
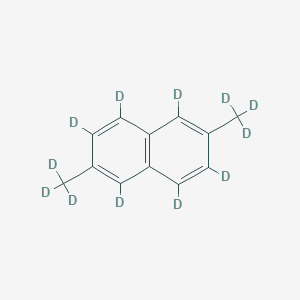
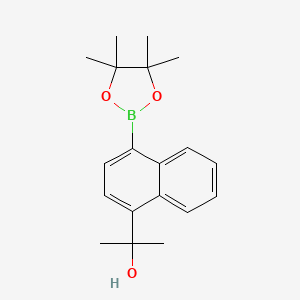
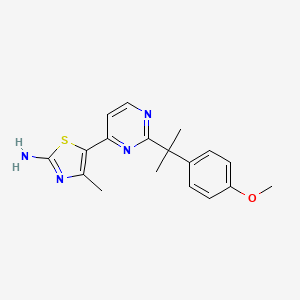
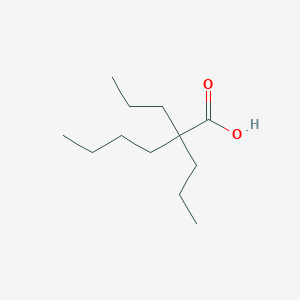

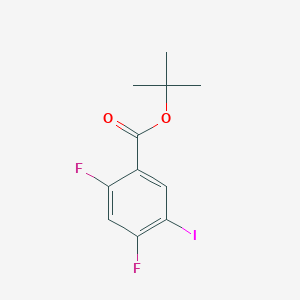
![2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1472521.png)
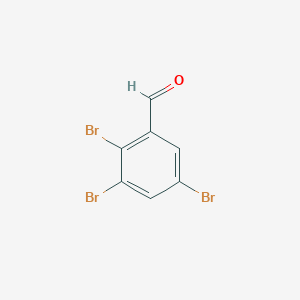
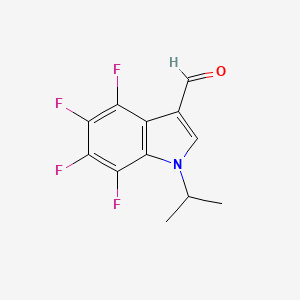
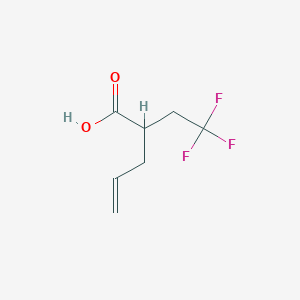
![1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine](/img/structure/B1472532.png)
